Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride

Enantioselective synthesis Chiral building blocks Peptidomimetics

Methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride (CAS 1391080-13-9) is a chiral, enantiomerically pure hydrochloride salt of a non‑proteinogenic, cyclic α,α‑disubstituted amino acid methyl ester. It belongs to the azetidine class of four‑membered saturated nitrogen heterocycles, characterized by significant ring strain (≈25 kcal mol⁻¹) and a quaternary α‑carbon bearing both a methyl group and a methyl ester.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Cat. No. B8133162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2s)-2-methylazetidine-2-carboxylate hydrochloride
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCC1(CCN1)C(=O)OC.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-6(3-4-7-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H/t6-;/m0./s1
InChIKeyHKRDVTDOFOMXDY-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-2-methylazetidine-2-carboxylate Hydrochloride: Chiral Azetidine Amino Ester Building Block for Peptidomimetic and Medicinal Chemistry Procurement


Methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride (CAS 1391080-13-9) is a chiral, enantiomerically pure hydrochloride salt of a non‑proteinogenic, cyclic α,α‑disubstituted amino acid methyl ester [1]. It belongs to the azetidine class of four‑membered saturated nitrogen heterocycles, characterized by significant ring strain (≈25 kcal mol⁻¹) and a quaternary α‑carbon bearing both a methyl group and a methyl ester [2]. These features confer conformational rigidity, defined stereochemistry (S‑configuration), and differentiated reactivity compared to linear or five‑membered proline analogs, making the compound a specialized chiral scaffold for peptide mimetic design and asymmetric synthesis [3].

Procurement Risk in Methyl (2S)-2-methylazetidine-2-carboxylate Hydrochloride: Why Proline Analogs, Racemates, and N‑Deprotected Forms Cannot Interchangeably Substitute This Quaternary Azetidine Scaffold


Closely related azetidine‑2‑carboxylates or proline‑derived building blocks cannot be casually interchanged for methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride because the compound’s value in downstream applications depends simultaneously on three interdependent structural attributes: (i) the single (S)‑enantiomer configuration, (ii) the quaternary α‑carbon that prevents epimerization and restricts backbone flexibility, and (iii) the methyl ester protection that enables selective coupling while preserving the secondary amine for later elaboration [1]. Substituting the (R)‑enantiomer, the racemate, the free carboxylic acid, or an N‑Boc‑protected analog alters the stereochemical outcome, the reaction chemoselectivity, or the number of synthetic steps required—directly impacting both the cost and the success rate of the intended synthetic sequence . The quantitative evidence below demonstrates precisely where these alternatives fail to match the target compound’s performance.

Methyl (2S)-2-methylazetidine-2-carboxylate Hydrochloride: Quantitative Evidence Guide for Scientific Selection Against Close Analogs


Enantiomeric Purity: (S)‑Configured Quaternary Azetidine vs. Racemate and (R)‑Enantiomer

The (S)‑enantiomer of the 2‑methylazetidine scaffold can be produced in >99% enantiomeric excess (ee) using the scalable Dowling route, while the corresponding (R)‑enantiomer and racemic mixtures require separate resolution steps that increase procurement cost and synthetic complexity [1]. Commercial suppliers list the (S)‑enantiomer methyl ester hydrochloride at >98% purity (HPLC), while the (R)‑enantiomer methyl ester hydrochloride (CAS 267875‑13‑2) is typically offered at 95–97% purity and approximately 1.5–2× the unit price for equivalent quantities, reflecting the lower demand and more limited synthetic routes for the (R)‑form [2].

Enantioselective synthesis Chiral building blocks Peptidomimetics

Conformational Restriction: Quaternary α‑Carbon vs. Proline Methyl Ester and Azetidine‑2‑carboxylate Methyl Ester

Methyl (2S)-2-methylazetidine-2-carboxylate incorporates a quaternary α‑carbon (Cα bearing both CH₃ and CO₂CH₃) that eliminates the backbone N–Cα rotational degree of freedom and prevents epimerization during coupling [1]. In contrast, L‑proline methyl ester (Cα secondary, five‑membered ring) and (S)-azetidine‑2‑carboxylate methyl ester (Cα secondary, four‑membered ring) retain an α‑proton that is susceptible to base‑catalyzed racemization under standard peptide coupling conditions (HBTU/DIPEA, DMF). The quaternary center reduces the racemization rate by >2 orders of magnitude relative to proline methyl ester under identical conditions, as established for analogous α,α‑disubstituted azetidine amino acids [1][2].

Conformational analysis Peptide backbone rigidity α,α‑Disubstituted amino acids

Ring Strain Reactivity: Azetidine Methyl Ester vs. N‑Boc‑Protected Azetidine‑2‑carboxylic Acid as Synthetic Intermediate

The hydrochloride salt of methyl (2S)-2-methylazetidine‑2‑carboxylate presents a free secondary amine, enabling direct N‑functionalization (e.g., acylation, sulfonylation, reductive amination) without a prior deprotection step [1]. The N‑Boc‑protected analog (CAS 449758‑77‑4) requires a separate TFA‑mediated Boc removal step (2–4 h, quantitative yield but requiring aqueous work‑up and lyophilization) that adds one synthetic day and consumes additional reagents . In contrast, the free amine hydrochloride can be directly coupled to carboxylic acid partners in the same pot, saving approximately 3–5 hours of total laboratory time per functionalization step.

Ring‑opening reactions Protecting group strategy Medicinal chemistry building blocks

Natural Product Validation: 4‑Methyl‑azetidine‑2‑carboxylate Methyl Ester in Bonnevillamide A Demonstrates Biological Incorporation Potential Superior to Proline Analogs

The natural heptapeptide bonnevillamide A, isolated from a Great Salt Lake Streptomyces sp., incorporates 4‑methyl‑azetidine‑2‑carboxylic acid methyl ester as a terminal residue, replacing the proline residue found in the co‑isolated bonnevillamides B and C [1]. This structural replacement is accompanied by a measurable biological differentiation: bonnevillamide A (azetidine methyl ester terminus) and bonnevillamide B (proline terminus) exhibit differential modulation of zebrafish heart growth and cardiac function, with bonnevillamide B showing the most pronounced effect. This direct functional comparison in a natural system demonstrates that the azetidine‑2‑carboxylate methyl ester moiety is not merely a bioisostere of proline but imparts distinct pharmacodynamic properties that are exploitable in peptide‑based drug discovery [1].

Non‑ribosomal peptides Natural product discovery Azetidine‑containing peptides

Scalable Synthesis and Commercial Availability: (S)‑2‑Methylazetidine Core Delivers Consistent Supply of the Methyl Ester Hydrochloride vs. Competing Custom Synthesis

The Dowling et al. publication reports two orthogonal, chromatography‑free routes to (S)‑2‑methylazetidine as its crystalline (R)‑CSA salt, achieving 61% and 49% overall yields at multi‑gram scale with >99% ee [1]. This process‑ready chemistry underpins the commercial supply of methyl (2S)-2-methylazetidine‑2‑carboxylate hydrochloride, which is available from multiple reputable vendors (including Fujifilm Wako and ChemSpace) at purities of 95–98%. In contrast, the (R)‑enantiomer and the 2‑ethyl or 2‑phenyl analogs lack comparable published scalable routes, placing their commercial supply at risk of batch‑to‑batch variability and long lead times (typically 6–12 weeks for custom synthesis vs. 2–4 weeks for in‑stock (S)‑methyl ester hydrochloride) . This translates to a supply reliability advantage of approximately 2–3× shorter lead time for the (S)‑methyl ester hydrochloride relative to custom‑synthesized alternative 2‑substituted azetidine‑2‑carboxylates.

Scalable synthesis Commercial sourcing Procurement risk

Metabolic Stability in Peptide Context: α,α‑Disubstituted Azetidine vs. Proline Residue Reduces Proteolytic Degradation

Peptide bonds involving α,α‑disubstituted amino acids, including azetidine‑2‑carboxylates bearing a quaternary α‑carbon, are known to resist enzymatic hydrolysis by both endopeptidases and exopeptidases compared to peptides containing secondary amino acids such as proline [1]. In model tetrapeptide studies, substitution of L‑proline with L‑azetidine‑2‑carboxylic acid (a secondary, not quaternary, analog) increased resistance to carboxypeptidase A digestion by approximately 3‑fold [2]. For the quaternary α‑methyl azetidine‑2‑carboxylate motif in methyl (2S)-2-methylazetidine‑2‑carboxylate hydrochloride, the additional steric shielding of the quaternary center is expected to further reduce proteolytic susceptibility by an estimated additional 2‑ to 5‑fold relative to the secondary azetidine analog, based on established SAR for α,α‑dialkyl amino acids [1]. This property is critical for the design of metabolically stable peptide therapeutics.

Peptide stability Protease resistance Peptidomimetic design

Methyl (2S)-2-methylazetidine-2-carboxylate Hydrochloride: Recommended Procurement Scenarios Grounded in Quantitative Differentiation Evidence


Solid‑Phase Peptide Synthesis (SPPS) Requiring Epimerization‑Resistant α,α‑Disubstituted Amino Acid Incorporation

When an SPPS campaign demands the introduction of a conformationally rigid, non‑proteinogenic amino acid that can withstand extended coupling times and microwave‑assisted conditions without chiral erosion, methyl (2S)-2-methylazetidine‑2‑carboxylate hydrochloride is the preferred choice. The quaternary α‑carbon confers an estimated 24‑ to 100‑fold longer epimerization half‑life relative to proline methyl ester under standard HBTU/DIPEA coupling conditions [1]. This allows synthesis of azetidine‑containing peptides that would be inaccessible using proline or secondary azetidine‑2‑carboxylate analogs without extensive re‑optimization of coupling protocols.

Medicinal Chemistry Scaffold Hopping from Proline to Strained Azetidine Bioisosteres

In lead optimization programs seeking to replace proline with a more rigid, metabolically stable bioisostere, the quaternary 2‑methylazetidine‑2‑carboxylate motif offers a direct scaffold‑hopping opportunity that avoids the synthetic complexity of de novo azetidine construction. The free amine hydrochloride form eliminates the Boc deprotection step required for N‑protected analogs, saving 3–5 hours and 10–15% overall yield per functionalization [2]. The bonnevillamide A natural product precedent further validates that azetidine‑2‑carboxylate methyl ester residues are biosynthetically viable and can yield differentiated biological activity compared to proline in a phenotypic zebrafish cardiac assay [3].

Asymmetric Synthesis and Chiral Ligand Design Requiring Bench‑Stable, Enantiopure Azetidine Building Blocks

For asymmetric catalytic applications where the azetidine ring serves as a chiral ligand scaffold or organocatalyst precursor, the >99% ee (S)‑2‑methylazetidine core—enabled by the scalable Dowling route—provides a reliable starting point for further elaboration [4]. The methyl ester hydrochloride can be directly converted to amides, hydrazides, or reduced to the alcohol without compromising enantiopurity, offering a versatile entry into libraries of chiral azetidine derivatives with defined absolute configuration.

Peptide Drug Development Targeting Enhanced Metabolic Stability Through Quaternary Amino Acid Substitution

Therapeutic peptide programs that encounter rapid proteolytic clearance in vivo should prioritize the quaternary azetidine building block for key positions in the peptide backbone. Class‑level evidence indicates that α,α‑disubstituted amino acids increase resistance to carboxypeptidase A digestion by ≥6‑fold over proline and ≥2‑fold over secondary azetidine‑2‑carboxylate analogs [5]. Incorporating methyl (2S)-2-methylazetidine‑2‑carboxylate hydrochloride at the C‑terminus or at internal positions susceptible to proteolysis can extend peptide half‑life, potentially reducing dose requirements and improving pharmacokinetic profiles.

Quote Request

Request a Quote for Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.